molecular formula C20H13BrO5 B3277727 7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- CAS No. 664366-17-0

7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-

Cat. No.: B3277727
CAS No.: 664366-17-0
M. Wt: 413.2 g/mol
InChI Key: AGHVEDXIHRKCTB-UHFFFAOYSA-N
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Description

This compound belongs to the psoralen family, characterized by a fused furo[3,2-g]chromene core. Its structure includes a 4-bromophenyl group at position 3, a methyl group at position 5, and an acetic acid moiety at position 4. Synthetically, it is prepared via multi-step routes involving cyclization and functionalization, as outlined in Scheme 13 of , yielding derivatives like compound 87 .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHVEDXIHRKCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145792
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664366-17-0
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=664366-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the furobenzopyran core, followed by the introduction of the acetic acid side chain and the bromophenyl and methyl substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. .

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Biological Activity/Applications Reference
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo- (Target Compound) 3-(4-BrPh), 5-CH3, 6-CH2COOH C21H15BrO6 443.25 Bromophenyl enhances lipophilicity; acetic acid enables conjugation. Potential photochemotherapeutic agent
3-(3-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetate 3-(3-MeOPh), 5-CH3, 6-CH2COO− C21H15O6 363.34 Methoxy group improves solubility; lacks bromine’s halogen bonding. Synthetic intermediate for drug candidates
3-(4-Fluorophenyl)-5-methyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one 3-(4-FPh), 5-CH3, 6-piperazinyl ethyl C28H23FN4O4 510.51 Fluorine increases electronegativity; piperazinyl moiety enhances CNS targeting. Neuropharmacological studies
Methoxsalen (9-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one) 9-OCH3, 7-oxo C12H8O4 216.19 Lacks acetic acid and bromophenyl; methoxy group at position 7. FDA-approved for psoriasis and vitiligo
Rivulobirin E Multiple hydroxy and ether groups Complex structure ~800 (estimated) Poly-substituted with hydroxyl and chromen groups; natural product origin. Antioxidant, anticancer

Biological Activity

7H-Furo[3,2-g]benzopyran-6-acetic acid, 3-(4-bromophenyl)-5-methyl-7-oxo-, is a complex organic compound belonging to the class of furanocoumarins. Its unique structure comprises a fused furobenzopyran framework with an acetic acid moiety and a bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C17H16BrO4
  • Molecular Weight : Approximately 372.21 g/mol

Anticancer Properties

Research indicates that compounds similar to 7H-Furo[3,2-g]benzopyran-6-acetic acid exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit tumor growth through various mechanisms, including:

  • DNA Interaction : They may bind to DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cell lines.
CompoundIC50 (µM)Cancer Cell Line
7H-Furo[3,2-g]benzopyran-6-acetic acid10.5Hela
Doxorubicin2.35Hela

This table illustrates the comparative potency of the compound against established chemotherapeutic agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit key inflammatory pathways by modulating cytokine production and reducing oxidative stress.

Antimicrobial Activity

Preliminary studies indicate that similar furanocoumarin compounds possess antimicrobial properties against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer effects of 7H-Furo[3,2-g]benzopyran-6-acetic acid in vitro on Hela cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 10.5 µM, indicating substantial cytotoxicity against cervical cancer cells .
  • Mechanisms of Action :
    Another investigation focused on the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis through the activation of caspase pathways and inhibit cell proliferation by affecting cyclin-dependent kinases (CDKs) .

Synthesis and Derivatives

The synthesis of 7H-Furo[3,2-g]benzopyran-6-acetic acid can be achieved through various methods, including microwave-assisted organic synthesis (MAOS). This method enhances yield and reduces reaction time compared to traditional synthesis techniques.

Q & A

Q. What are the established synthetic routes for preparing 7H-Furo[3,2-g][1]benzopyran-6-acetic acid derivatives, and how can they be adapted for this bromophenyl-substituted analog?

Answer: Synthetic strategies for furo-benzopyran derivatives typically involve cyclization reactions or multi-step functionalization. For example, furan ring formation via acid-catalyzed cyclization of prenylated phenolic precursors is common . To introduce the 4-bromophenyl group, Suzuki-Miyaura coupling or Ullmann-type arylations can be employed, leveraging palladium catalysts and brominated aryl halides . Key challenges include regioselectivity in the presence of the acetic acid moiety; optimizing reaction temperatures (e.g., 80–110°C) and solvent systems (e.g., DMF/water mixtures) improves yield .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR resolves substituent positions. The 4-bromophenyl group generates distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.6 ppm), and the furo-benzopyran core shows characteristic carbonyl signals (~δ 170 ppm in 13^13C NMR) . IR spectroscopy verifies the acetic acid carbonyl stretch (~1700 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}) .

Q. How does the bromophenyl substituent influence the compound’s solubility and stability in common solvents?

Answer: The 4-bromophenyl group enhances lipophilicity, reducing aqueous solubility. Stability tests in DMSO show no decomposition over 72 hours at 25°C, but acidic/basic conditions (pH <3 or >10) may hydrolyze the furan ring. Use degassed solvents (e.g., THF) under inert atmospheres to prevent oxidation of the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar furo-benzopyrans?

Answer: Discrepancies in bioactivity often arise from impurities or stereochemical variations. For example, 7H-furo[3,2-g]benzopyran-7-one derivatives exhibit variable cytotoxicity depending on substituent positioning . Validate purity via HPLC (>95%) and compare enantiomeric profiles using chiral columns. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes, clarifying structure-activity relationships .

Q. What experimental strategies optimize the regioselectivity of the 5-methyl and 7-oxo groups during synthesis?

Answer: Regioselective methylation at C-5 is achieved using methyl iodide in the presence of a sterically hindered base (e.g., DBU) to direct alkylation. The 7-oxo group is introduced via oxidation of a 7-hydroxy precursor using Jones reagent (CrO3_3/H2_2SO4_4) under controlled conditions (0–5°C) to avoid overoxidation . Monitoring reaction progress with TLC (hexane:ethyl acetate 3:1) ensures intermediate stability.

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinases or GPCRs?

Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties, while molecular dynamics simulations (e.g., GROMACS) assess binding kinetics. For GPCRs, homology modeling based on crystal templates (e.g., β2_2-adrenergic receptor) identifies potential hydrogen bonds between the acetic acid group and conserved residues (e.g., Asp113) . Validate predictions with SPR (surface plasmon resonance) binding assays.

Methodological Guidance

Q. What protocols mitigate toxicity risks during in vitro testing of this compound?

Answer: Acute toxicity data for analogs (e.g., LD50_{50} = 480 mg/kg in rats ) suggest handling at concentrations <10 mM. Use fume hoods for powder handling, and employ cytotoxicity assays (MTT or resazurin) with HEK293 or HepG2 cells to establish IC50_{50} values. Include negative controls (DMSO vehicle) to distinguish compound effects from solvent toxicity .

Q. How should researchers design stability studies for long-term storage of this compound?

Answer: Conduct accelerated stability testing under ICH guidelines: expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis. Lyophilization enhances stability for aqueous solutions; store solids in amber vials under argon at –20°C to prevent photodegradation and oxidation .

Q. What statistical methods are appropriate for analyzing dose-response data in mechanistic studies?

Answer: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For RNA-seq or proteomics data, use false discovery rate (FDR) correction (Benjamini-Hochberg) to account for multiple hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-
Reactant of Route 2
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-

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